molecular formula C18H18ClN3O3S2 B2846009 N-[4-[[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide CAS No. 868218-91-1

N-[4-[[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide

Cat. No. B2846009
CAS RN: 868218-91-1
M. Wt: 423.93
InChI Key: PZOJRUMKCSSSRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions, with each step carefully designed to avoid unwanted side reactions. The choice of reagents, solvents, and conditions can greatly affect the outcome of the synthesis .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. Techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry can be used to analyze the products of these reactions .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. These properties can be influenced by factors like the compound’s structure and the presence of functional groups .

Mechanism of Action

In pharmacology, the mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

The safety and potential hazards of a compound are usually determined through laboratory testing. This can include tests for toxicity, flammability, and environmental impact .

Future Directions

The future research directions for a compound can depend on many factors, including its potential applications, its safety profile, and the current state of research in the field .

properties

IUPAC Name

N-[4-[[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S2/c1-13(23)21-16-5-7-17(8-6-16)27(24,25)22-10-9-20-18(22)26-12-14-3-2-4-15(19)11-14/h2-8,11H,9-10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOJRUMKCSSSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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